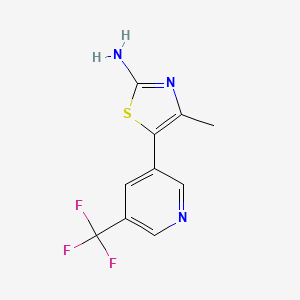

4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine

CAS No.: 1217487-59-6

Cat. No.: VC3073663

Molecular Formula: C10H8F3N3S

Molecular Weight: 259.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1217487-59-6 |

|---|---|

| Molecular Formula | C10H8F3N3S |

| Molecular Weight | 259.25 g/mol |

| IUPAC Name | 4-methyl-5-[5-(trifluoromethyl)pyridin-3-yl]-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C10H8F3N3S/c1-5-8(17-9(14)16-5)6-2-7(4-15-3-6)10(11,12)13/h2-4H,1H3,(H2,14,16) |

| Standard InChI Key | YHVONWLNMSNKDG-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)N)C2=CC(=CN=C2)C(F)(F)F |

| Canonical SMILES | CC1=C(SC(=N1)N)C2=CC(=CN=C2)C(F)(F)F |

Introduction

Chemical Properties and Structure

4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine (CAS: 1217487-59-6) is characterized by a molecular formula of C10H8F3N3S and a molecular weight of 259.25 g/mol. The compound features a thiazole ring substituted with three key functional groups: a methyl group at position 4, a 5-(trifluoromethyl)-pyridin-3-yl group at position 5, and an amine group at position 2.

The structural architecture of this compound contributes significantly to its chemical behavior and potential biological activities. The thiazole core provides a rigid scaffold that positions the functional groups in specific spatial orientations, which can be crucial for molecular recognition events in biological systems.

The trifluoromethyl group on the pyridine ring is particularly noteworthy as it introduces several important characteristics:

-

Enhanced lipophilicity, potentially improving membrane permeability

-

Increased metabolic stability by protecting against oxidative metabolism

-

Electronic effects that can influence binding affinity to biological targets

-

Altered acid-base properties of neighboring atoms

Table 1: Chemical Identifiers and Properties of 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine

| Property | Value |

|---|---|

| CAS Number | 1217487-59-6 |

| Molecular Formula | C10H8F3N3S |

| Molecular Weight | 259.25 g/mol |

| IUPAC Name | 4-methyl-5-[5-(trifluoromethyl)pyridin-3-yl]-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C10H8F3N3S/c1-5-8(17-9(14)16-5)6-2-7(4-15-3-6)10(11,12)13/h2-4H,1H3,(H2,14,16) |

| Standard InChIKey | YHVONWLNMSNKDG-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)N)C2=CC(=CN=C2)C(F)(F)F |

| PubChem Compound ID | 59293690 |

The 2-amino group on the thiazole ring serves as a potential hydrogen bond donor, which can be critical for interactions with biological targets such as proteins or nucleic acids. This functional group often participates in key recognition events that determine biological activity.

Biological Activity and Applications

Antimicrobial Properties

The search results indicate that thiazole derivatives, including compounds similar to 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine, are known for their antimicrobial properties. These compounds can target bacterial or fungal enzymes, potentially disrupting essential microbial processes.

The combination of the thiazole scaffold with electron-withdrawing groups such as the trifluoromethyl moiety can enhance biological activity through improved binding affinity to target proteins. This suggests that our compound of interest might demonstrate significant antimicrobial activity, particularly against enzymes critical for bacterial or fungal viability.

| Potential Application | Structural Basis | Possible Mechanism |

|---|---|---|

| Antimicrobial Agent | Thiazole core with electron-withdrawing substituents | Inhibition of bacterial or fungal enzymes |

| Enzyme Inhibitor | Heterocyclic scaffold with hydrogen bonding capabilities | Competitive binding to enzyme active sites |

| Kinase Inhibitor | Structural similarity to known kinase inhibitors | ATP-competitive or allosteric inhibition |

| Anti-inflammatory Agent | Heterocyclic structure with potential to modulate inflammatory pathways | Inhibition of pro-inflammatory mediators |

The presence of the trifluoromethyl group is particularly significant as it is a common feature in many successful pharmaceutical compounds. This group can enhance binding affinity to target proteins and improve the pharmacokinetic properties of the molecule.

Research Developments and Future Directions

Current Research Status

The combination of heterocyclic scaffolds with electron-withdrawing groups represents an active area of research in medicinal chemistry, particularly for developing compounds with improved binding affinity to target proteins.

Analytical Characterization

Standard analytical techniques for characterizing 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine would include:

-

NMR spectroscopy to confirm structural arrangements:

-

1H NMR would show signals for the methyl group, pyridine protons, and amine protons

-

13C NMR would confirm the carbon framework

-

19F NMR would characterize the trifluoromethyl group

-

-

Mass spectrometry to confirm molecular weight and identify fragmentation patterns

-

X-ray crystallography, if suitable crystals can be obtained, to determine the three-dimensional structure

-

HPLC analysis to assess purity and separation from potential structural isomers

Challenges and Future Research Directions

Several challenges and opportunities exist for future research on 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine:

Table 3: Research Challenges and Potential Solutions

| Challenge | Potential Approach | Expected Outcome |

|---|---|---|

| Limited solubility | Formulation with solubilizing excipients | Improved bioavailability |

| Target identification | Affinity chromatography and proteomic approaches | Elucidation of specific biological targets |

| Synthetic efficiency | Catalyst optimization and flow chemistry | Higher yields and scalability |

| Structure optimization | Systematic SAR studies | Compounds with enhanced activity |

| Biological evaluation | High-throughput screening | Identification of novel applications |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume